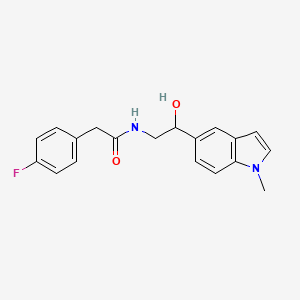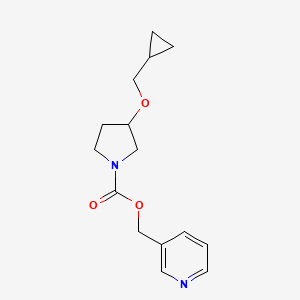
Pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pyrrolidine and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is involved in various synthetic pathways, showcasing its versatility in organic chemistry. A notable application includes its use in the practical large-scale synthesis of bioactive molecules. For instance, it serves as a precursor in the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a compound that demonstrates the chemical's role in creating intermediates for further pharmaceutical development. This synthesis emphasizes the chemical's utility in producing compounds with potential biological activities, achieved through 1,3-dipolar cycloaddition reactions and subsequent reductions (Kotian et al., 2005).
Application in Heterocyclic Chemistry
The compound's role extends to the stereoselective synthesis of azetidines and pyrrolidines, highlighting its importance in generating structurally diverse heterocycles. These processes are pivotal for the development of new therapeutic agents, where the stereochemistry can significantly influence biological activity. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the formation of pyrrolidin-3-ols, underscores the compound's utility in constructing complex molecular architectures with high stereocontrol (Medjahdi et al., 2009).
Role in Conducting Polymer Synthesis
Moreover, this compound contributes to the field of materials science through the synthesis of conducting polymers. The chemical's incorporation into polymer backbones, specifically in the development of poly[bis(pyrrol-2-yl)arylenes], showcases its application beyond small molecule synthesis. These polymers, derived from low oxidation potential monomers based on pyrrole, have significant implications for electronic and optoelectronic devices, demonstrating the chemical's versatility in contributing to advancements in materials science (Sotzing et al., 1996).
Biomedical Research Applications
In the biomedical research domain, the compound is instrumental in the synthesis of intercalating nucleic acids (INAs), where N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, synthesized from the chemical, is used. These INAs are crucial for understanding DNA and RNA interactions, offering insights into the structural dynamics of nucleic acids and their potential therapeutic applications. The slight destabilization induced in INA-DNA duplexes versus the strong destabilization in INA-RNA duplexes by the incorporation of N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides highlights the nuanced effects these molecules can have on nucleic acid structures (Filichev & Pedersen, 2003).
Propriétés
IUPAC Name |
pyridin-3-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-11-13-2-1-6-16-8-13)17-7-5-14(9-17)19-10-12-3-4-12/h1-2,6,8,12,14H,3-5,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNLOAILVLQQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

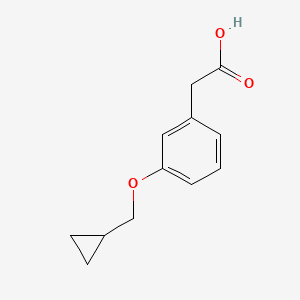
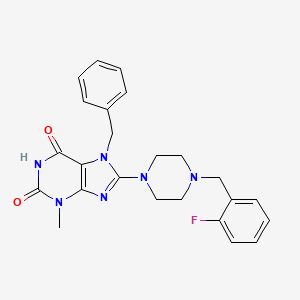
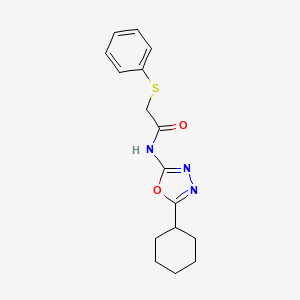
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)

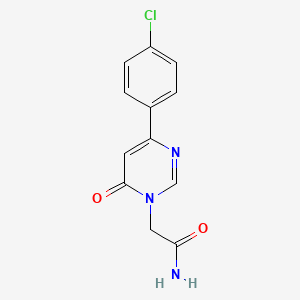
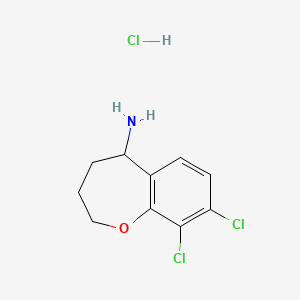
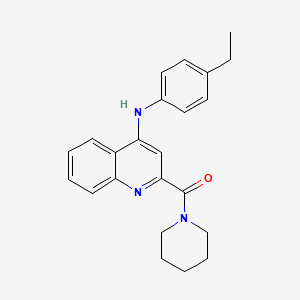

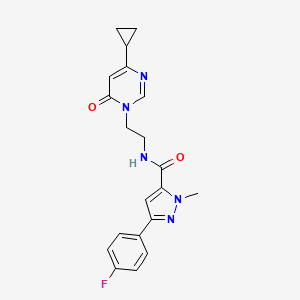
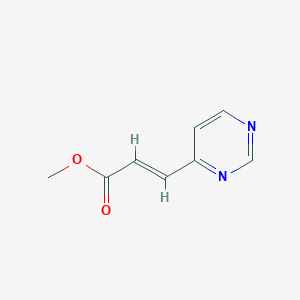
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)
